
(1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a compound with complex structural elements, combining azetidine, piperazine, and tetrahydrofuran moieties. This structure implies potential interactions within chemical and biological systems, making it an intriguing target for synthetic and medicinal chemists.
Synthetic routes and reaction conditions:
Synthetic Route: This compound can be synthesized through a series of reactions starting from commercially available precursors
Reaction Conditions: A typical synthetic pathway might involve:
Formation of the azetidine ring via cyclization reactions.
Piperazine formation through nucleophilic substitution.
Introduction of the sulfonyl group using sulfonation reactions.
Coupling of the azetidinyl and piperazinyl cores under controlled conditions to form the final product.
Industrial production methods:
Large-scale production requires optimization of the reaction steps to ensure high yield and purity. This can involve the use of continuous flow reactors to maintain reaction conditions and reduce the formation of by-products. Solvent selection, temperature control, and reaction time are critical factors.
Types of reactions:
Oxidation and Reduction: The compound's multiple functional groups provide various sites for oxidation and reduction.
Substitution Reactions: The azetidinyl and piperazinyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions:
Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Conditions include acid or base catalysis for substitution reactions, with precise control over temperature and pH.
Major products:
Oxidation can yield sulfone derivatives.
Reduction may produce sulfides or altered carbonyl functionalities.
Substitution reactions can lead to various modified azetidine or piperazine derivatives.
Scientific Research Applications
This compound has extensive applications:
Chemistry: Utilized as a building block for more complex molecules due to its functional group versatility.
Biology: Studied for potential activity as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for pharmaceutical applications, particularly in drug design targeting specific biological pathways.
Industry: Potential use as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The compound's effects are largely dependent on its interaction with specific molecular targets:
Molecular Targets: It may act on enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The precise pathways are subject to ongoing research but may involve inhibition or activation of key metabolic or signaling pathways.
Comparison with Similar Compounds
Compounds with azetidinyl or piperazinyl groups such as 1-(1-Azetidinyl)-4-(tetrahydrofuran-2-carbonyl)piperazine.
Sulfonyl-containing compounds like (1-Methylsulfonyl)piperazine derivatives.
Uniqueness:
The combination of methylsulfonyl, azetidin-3-yl, and tetrahydrofuran-2-carbonyl functionalities makes this compound unique, offering distinct properties and reactivity profiles compared to other similar compounds. Its structural complexity allows for diverse chemical interactions, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
[4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-23(20,21)17-9-11(10-17)13(18)15-4-6-16(7-5-15)14(19)12-3-2-8-22-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBMIQLSOHSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
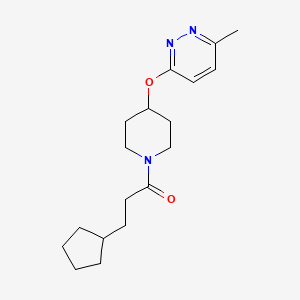
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
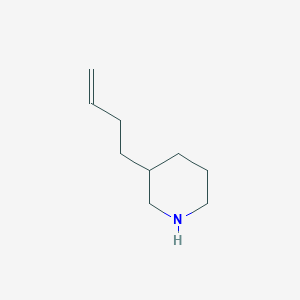
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)

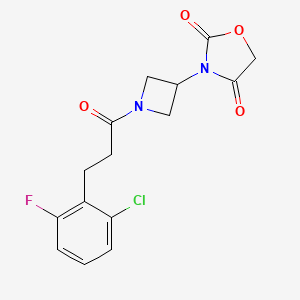
![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2445827.png)
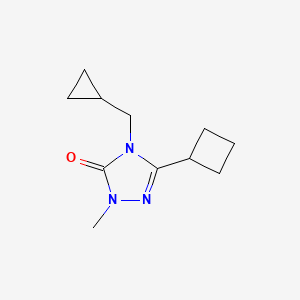
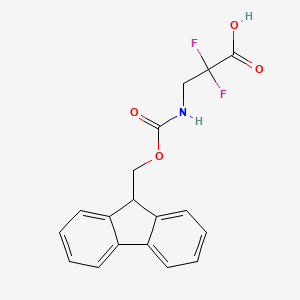
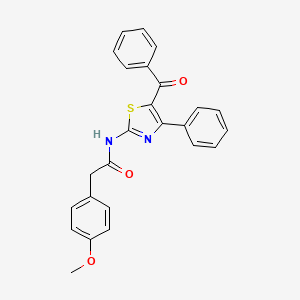
![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2445835.png)
![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-2-METHYLBENZAMIDE](/img/structure/B2445836.png)
